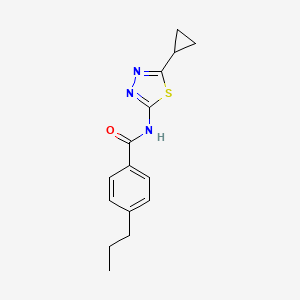![molecular formula C11H14ClN3O2S B4267073 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
描述
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide, also known as CPTH, is a small molecule inhibitor used in scientific research to inhibit histone acetyltransferase (HAT) activity. This molecule has been found to have potential in the treatment of various diseases such as cancer and inflammatory disorders.
作用机制
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide inhibits HAT activity by binding to the catalytic site of the enzyme and blocking the acetyl group transfer to histone substrates. This inhibition leads to the suppression of gene expression, which can affect various cellular processes. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be selective towards certain types of HAT enzymes and does not affect other histone-modifying enzymes such as histone deacetylases (HDACs).
Biochemical and Physiological Effects:
The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to affect various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to induce cell cycle arrest and apoptosis in various cancer cell lines. The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have potential in the treatment of inflammatory disorders.
实验室实验的优点和局限性
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent and selective inhibitor of HAT activity, which makes it a valuable tool for investigating the role of HAT activity in various diseases. However, 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has some limitations in lab experiments. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide can be toxic to cells at high concentrations, which may affect the interpretation of the results. Additionally, 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has poor solubility in aqueous solutions, which can affect its bioavailability.
未来方向
There are several future directions for the research of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. One direction is to investigate the potential of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide in combination with other drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of HAT activity based on the structure of 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide. Additionally, the role of HAT activity in various cellular processes such as metabolism and immune response can be investigated using 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide as a tool.
科学研究应用
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been found to be a potent inhibitor of HAT activity, which is involved in the regulation of gene expression through histone acetylation. The inhibition of HAT activity by 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been shown to affect the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. 2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has been used in various scientific research studies to investigate the role of HAT activity in various diseases such as cancer, inflammatory disorders, and neurological disorders.
属性
IUPAC Name |
1-[2-(2-chlorophenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-6-4-3-5-8(9)12/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRHIGAVODAABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)
![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![4-{2-cyano-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-ethoxyphenyl acetate](/img/structure/B4267017.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-propylbenzamide](/img/structure/B4267023.png)
![N-(2,5-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267030.png)
![1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267036.png)
![1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4267047.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267049.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
![5-[2-(2,4-dichlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267081.png)

![isopropyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267095.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267102.png)